molecular formula C17H19F3N2O2S3 B2941632 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428357-85-0

4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2941632
CAS No.: 1428357-85-0
M. Wt: 436.53
InChI Key: NXHOKHFUAWPXTL-UHFFFAOYSA-N
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Description

4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound featuring a thiazole ring substituted with a methyl group and a piperidine ring attached to a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.

    Introduction of the Trifluoromethylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethylphenylsulfonyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is assembled by coupling the thiazole and piperidine intermediates through a thioether linkage, typically using a thiol and an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of catalysts and optimized reaction conditions to increase efficiency and reduce costs.

    Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring and the piperidine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Sulfides: From reduction reactions.

    Substituted Derivatives: From various substitution reactions, leading to a range of functionalized products.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Drug Development: Explored for its potential therapeutic effects, particularly in targeting diseases involving the central nervous system or inflammatory pathways.

Industry

    Material Science:

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole: shares similarities with other thiazole derivatives and piperidine-based compounds.

    Trifluoromethylphenylsulfonyl Derivatives: Compounds with similar sulfonyl groups exhibit comparable chemical reactivity and biological activity.

Uniqueness

    Functional Group Combination: The unique combination of a thiazole ring, piperidine ring, and trifluoromethylphenylsulfonyl group sets it apart from other compounds.

    Biological Activity: Its specific interactions with biological targets may offer distinct therapeutic advantages over similar compounds.

Properties

IUPAC Name

4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2S3/c1-12-10-25-16(21-12)26-11-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14(9-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHOKHFUAWPXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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